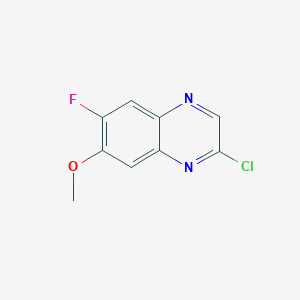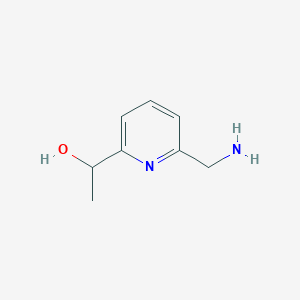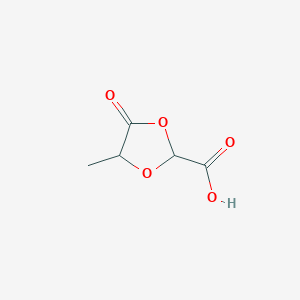
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is an organic compound with the molecular formula C5H6O5. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid in the presence of triethylamine. The reaction is carried out in acetonitrile at a temperature of 60-65°C for about 5-6 hours .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid: This compound has a similar dioxolane ring structure but with different substituents.
5-Methyl-1,3-dioxolane-2,4-dione: Another related compound with a dioxolane ring and different functional groups
Uniqueness
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is unique due to its specific combination of a methyl group, a ketone group, and a carboxylic acid group within the dioxolane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
特性
CAS番号 |
61799-61-9 |
|---|---|
分子式 |
C5H6O5 |
分子量 |
146.10 g/mol |
IUPAC名 |
4-methyl-5-oxo-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-2-4(8)10-5(9-2)3(6)7/h2,5H,1H3,(H,6,7) |
InChIキー |
SSTVYUZOOJYZAS-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC(O1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


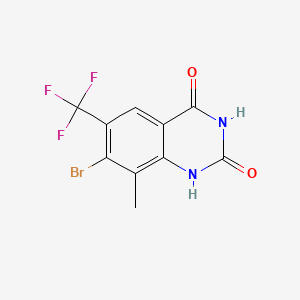
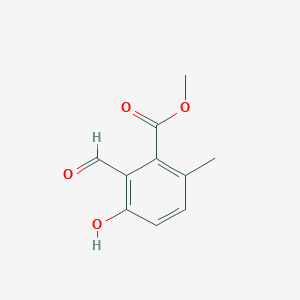
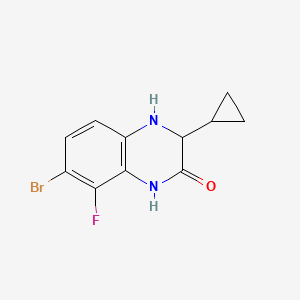

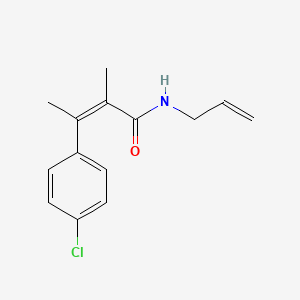
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
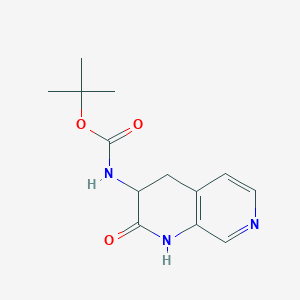

![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
